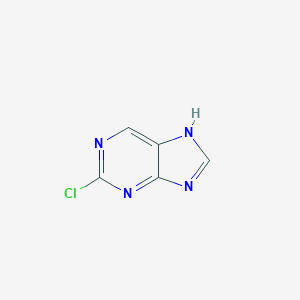













|
REACTION_CXSMILES
|
N[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.C[Si](C)(C)N[Si](C)(C)C.S([O-])([O-])(=O)=O.[NH4+].[NH4+].C(OCCCOCC1C=CC=CC=1)CCCCCC.C(OCC(O)COCC1C=CC=CC=1)CCCCCC.C=O.[ClH:69]>C(Cl)Cl.C1(C)C=CC=CC=1>[Cl:69][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[CH:4][N:3]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
1.09 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
|
Name
|
heptyloxy-3-(phenylmethoxy)propane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)OCCCOCC1=CC=CC=C1
|
|
Name
|
1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)OCC(COCC1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in dry toluene (210 ml)
|
|
Type
|
ADDITION
|
|
Details
|
is treated with Hg(CN)2
|
|
Type
|
ADDITION
|
|
Details
|
is added to the solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 80°-85° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
diluted with CH2Cl2 (1.0 L)
|
|
Type
|
FILTRATION
|
|
Details
|
The CH2Cl2 solution is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with 30% KI, 10% potassium carbonate solution and water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed over silica gel column
|
|
Type
|
WASH
|
|
Details
|
The column is eluted with ethyl acetate and hexane (1:1)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |